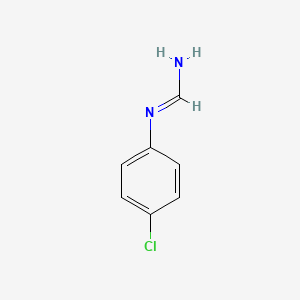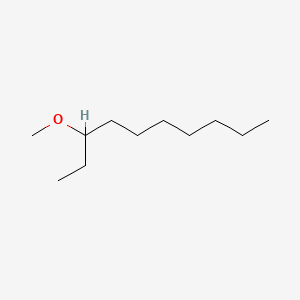
Decane, 3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane, 3-methoxy- is an organic compound belonging to the class of alkanes It is a derivative of decane, where a methoxy group (-OCH3) is attached to the third carbon atom in the decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 3-methoxy- typically involves the alkylation of decane with methanol in the presence of a strong acid catalyst. The reaction can be represented as follows:
C10H22+CH3OH→C10H21OCH3+H2O
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Decane, 3-methoxy- can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites, can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Decane, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form decane.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-methoxydecanal.
Reduction: Formation of decane.
Substitution: Formation of 3-halodecane derivatives.
Applications De Recherche Scientifique
Decane, 3-methoxy- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as an intermediate in the production of other chemicals and materials.
Mécanisme D'action
The mechanism of action of Decane, 3-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and properties. The pathways involved in its action include:
Hydrogen Bonding: The methoxy group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.
Electrophilic and Nucleophilic Reactions: The presence of the methoxy group can make the compound more susceptible to electrophilic and nucleophilic attacks.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decane: A straight-chain alkane with no functional groups.
3-Methyldecane: A derivative of decane with a methyl group attached to the third carbon atom.
2-Ethylnonane: An isomer of decane with an ethyl group attached to the second carbon atom.
Uniqueness
Decane, 3-methoxy- is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
55955-64-1 |
|---|---|
Formule moléculaire |
C11H24O |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
3-methoxydecane |
InChI |
InChI=1S/C11H24O/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3 |
Clé InChI |
WTQMTAKGPZZDKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
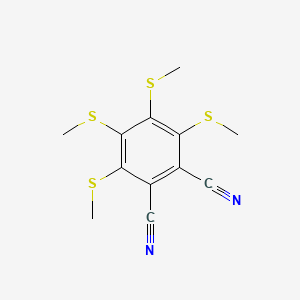
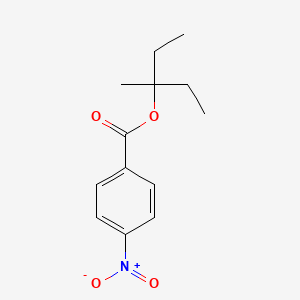
![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)

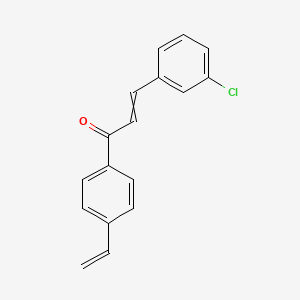
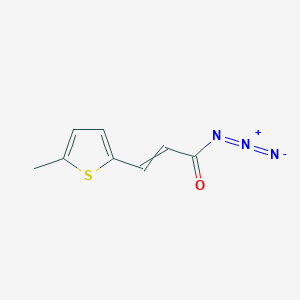
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)
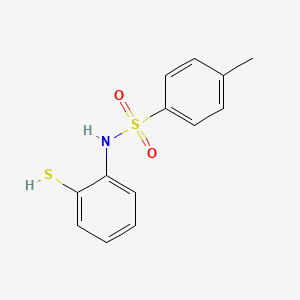
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
